molecular formula C11H11ClN2O2 B1423563 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1354950-55-2

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B1423563
M. Wt: 238.67 g/mol
InChI Key: XVZGZKQPHXKQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-55-2 . It has a molecular weight of 238.67 . The IUPAC name for this compound is 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is 1S/C11H10N2O2.ClH/c1-8-12-7-10 (11 (14)15)13 (8)9-5-3-2-4-6-9;/h2-7H,1H3, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a salt . Unfortunately, no further physical or chemical properties were found in the available resources.

Scientific Research Applications

Anticancer Research

Imidazole derivatives have been synthesized and examined for their antiproliferative effects against breast cancer cell lines, showcasing significant potential as leads for the development of cancer therapeutics. The study highlighted the synthesis of novel substituted imidazole compounds that exhibited comparable or greater antiproliferative effects than cisplatin against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, suggesting their usefulness in cancer therapy (Karthikeyan et al., 2017).

Structural Studies

Corrosion Inhibition

Research into imidazole derivatives as corrosion inhibitors for metals such as copper in acidic environments has shown that these compounds can effectively protect metals from corrosion. This application is crucial for extending the lifespan of metal components in industrial systems (Gašparac et al., 2000).

Antimicrobial Studies

Imidazole compounds have been synthesized and tested for antimicrobial activity, revealing their potential as antimicrobial agents. This research contributes to the development of new antimicrobial compounds to combat resistant pathogens (Bassyouni et al., 2012).

properties

IUPAC Name

2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZGZKQPHXKQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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